3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(3-methylphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one
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Overview
Description
3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(3-methylphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(3-methylphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one can be achieved through multi-step organic synthesis. One common method involves the use of the Biginelli reaction, a multicomponent reaction that combines an aldehyde, a carbonyl compound, and urea under acidic conditions . The reaction typically employs catalysts such as PTSA (p-toluenesulfonic acid) and solvents like ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the Biginelli reaction for large-scale synthesis. This would include selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity. Additionally, purification techniques such as recrystallization and chromatography would be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(3-methylphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(3-methylphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of 3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(3-methylphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, indole derivatives are known to interact with multiple receptors, including serotonin and dopamine receptors, which could explain some of their biological activities .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with similar structural features.
Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: A heterostilbene derivative synthesized via the Biginelli reaction.
Uniqueness
3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(3-methylphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one is unique due to its complex structure, which combines features of indole, pyrimidine, and phenyl groups. This structural complexity may contribute to its diverse biological activities and potential therapeutic applications.
Properties
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(3-methylphenyl)methyl]pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O3/c1-19-7-6-8-21(15-19)17-31-23-10-5-4-9-22(23)26-27(31)28(32)30(18-29-26)14-13-20-11-12-24(33-2)25(16-20)34-3/h4-12,15-16,18H,13-14,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRMMPUYICPKOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CCC5=CC(=C(C=C5)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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